molecular formula C19H23N3O3S B2687823 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea CAS No. 1172719-01-5

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2687823
CAS No.: 1172719-01-5
M. Wt: 373.47
InChI Key: FGXFHRKXHOUWNC-UHFFFAOYSA-N
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Description

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine core, a thiophene ring, and a urea moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea typically involves multi-step organic synthesis. The process may start with the preparation of the benzoxazepine core, followed by the introduction of the thiophene ring and the urea group. Common reagents and conditions used in these steps include:

    Benzoxazepine Core Formation: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Thiophene Ring Introduction: Thiophene derivatives can be introduced through coupling reactions such as Suzuki or Stille coupling.

    Urea Group Addition: The final step often involves the reaction of an amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepines: Other compounds in this class may include variations in the substituents on the benzoxazepine core.

    Thiophene Derivatives: Compounds with different substituents on the thiophene ring.

    Urea Derivatives: Molecules with different groups attached to the urea moiety.

Uniqueness

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(thiophen-2-yl)methyl]urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a benzoxazepin core and a thiophenyl urea moiety. Its molecular formula is C19H24N2O2SC_{19}H_{24}N_2O_2S, and it has a molecular weight of 348.47 g/mol. The presence of the benzoxazepin ring is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Research has indicated that compounds featuring benzoxazepin structures often exhibit antimicrobial properties. In vitro studies have shown that derivatives of benzoxazepin can inhibit the growth of various bacterial strains. The specific compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins. In vivo studies using xenograft models have shown a reduction in tumor growth when treated with this compound.

Enzyme Inhibition

Another critical aspect of its biological activity is the inhibition of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit farnesyl diphosphate synthase (FPPS), an enzyme crucial for cholesterol biosynthesis. The IC50 value for this inhibition was found to be approximately 0.67 µM, indicating potent activity compared to standard inhibitors like benznidazole (IC50: 2.77 µM) .

The proposed mechanism of action for this compound involves multiple pathways:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Enzyme Inhibition : Blocking critical enzymes like FPPS disrupts cholesterol synthesis and affects cell membrane integrity.
  • Antioxidant Activity : Preliminary studies suggest that the compound may also exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies

  • Study on Antimicrobial Activity : A study published in MDPI evaluated various benzoxazepin derivatives for their antibacterial effects. The tested compound showed significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
  • Anticancer Research : Another research effort focused on the anticancer effects of this compound demonstrated that it inhibited cell proliferation in vitro and reduced tumor size in mice models .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50/EffectReference
AntimicrobialS. aureusMIC: 10 µg/mL
AntimicrobialE. coliMIC: 50 µg/mL
Anticancer (MCF-7)Breast Cancer CellsInduces apoptosis
Enzyme InhibitionFPPSIC50: 0.67 µM

Properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-4-22-15-8-7-13(10-16(15)25-12-19(2,3)17(22)23)21-18(24)20-11-14-6-5-9-26-14/h5-10H,4,11-12H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXFHRKXHOUWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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